molecular formula C8H12O3 B12431829 Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12431829
M. Wt: 156.18 g/mol
InChI Key: CHGXJPKHGKIXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[3.1.0]hexane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co) can be employed . The reaction typically involves the formation of a diazo compound, which then undergoes cyclopropanation to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular pathways involved can vary but often include inhibition or activation of specific proteins or signaling pathways.

Comparison with Similar Compounds

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds such as:

    Bicyclo[2.2.1]heptane derivatives: Known for their use in pharmaceuticals and agrochemicals.

    Bicyclo[3.2.1]octane derivatives: Used in the synthesis of natural products and complex organic molecules.

The uniqueness of this compound lies in its specific bicyclic framework, which imparts distinct reactivity and properties compared to other bicyclic systems.

Biological Activity

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (C₈H₁₂O₃) is a bicyclic compound notable for its unique structural features, including a hydroxyl group and a carboxylate ester. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and analgesic effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bicyclic structure that allows it to interact effectively with various biological targets. The presence of the hydroxyl group contributes to its reactivity, enabling hydrogen bonding and enhancing its affinity for enzyme active sites and receptor binding pockets. The molecular weight of the compound is 156.18 g/mol, and it is soluble in organic solvents, which facilitates its use in biochemical applications.

The biological activity of this compound is largely attributed to its ability to modulate the activity of enzymes and receptors through specific interactions:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites.
  • Hydrophobic Interactions : The bicyclic structure allows for hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins.

These interactions suggest that the compound could influence various biochemical pathways, potentially leading to therapeutic effects.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties . This is particularly relevant in conditions characterized by excessive inflammation where modulation of inflammatory pathways can lead to therapeutic benefits.

Analgesic Properties

Research suggests that this compound may also possess analgesic effects , making it a candidate for pain management therapies. The mechanism behind these effects could involve the inhibition of pain signaling pathways or modulation of neurotransmitter release.

Comparative Studies

This compound shares structural similarities with other bicyclic compounds, which have been studied for their pharmacological properties:

CompoundStructural FeaturesBiological Activity
Ethyl 3-hydroxybicyclo[2.2.1]heptane-3-carboxylateSimilar bicyclic structurePotential anti-inflammatory
(N)-methanocarba nucleosidesBicyclic scaffoldHigh affinity for A3 receptors
Methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylateBicyclic structure with dicarboxylateInvestigated for enzyme inhibition

These comparisons highlight the potential for this compound to share mechanisms of action or therapeutic applications with related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting a direct mechanism for its anti-inflammatory effects.
  • Animal Models : Preliminary tests in animal models have indicated reduced inflammation and pain responses following administration of the compound, warranting further investigation into its pharmacokinetics and safety profile.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3

InChI Key

CHGXJPKHGKIXPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1CC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.